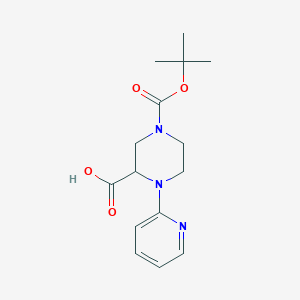

4-(Tert-butoxycarbonyl)-1-(pyridin-2-yl)piperazine-2-carboxylic acid

Description

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]-1-pyridin-2-ylpiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)17-8-9-18(11(10-17)13(19)20)12-6-4-5-7-16-12/h4-7,11H,8-10H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXQKQMFQGUHLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Piperazinecarboxylic Acid Derivatives

According to patent EP0756593B1, 2-piperazinecarboxylic acid derivatives are prepared starting from 2-piperazinecarboxylic acid or its salts. The process involves conversion into N-acyl derivatives, which are key intermediates for further substitution and protection steps. Alkyl groups such as tert-butyl are introduced via acylation reactions using reagents like di-tert-butyl dicarbonate (BOC anhydride).

BOC Protection of the 4-Nitrogen

The tert-butoxycarbonyl protective group is introduced by reacting the free amine on the 4-position nitrogen with di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base such as sodium bicarbonate or potassium carbonate. This step is usually performed in an organic solvent like toluene or dichloromethane at mild temperatures (20–40 °C) to avoid side reactions.

Catalytic Hydrogenation (If Needed)

In some synthetic routes, catalytic hydrogenation is employed to remove protecting groups (e.g., Z-protecting groups) or reduce intermediates. Palladium on carbon (Pd/C) is commonly used as a catalyst under hydrogen atmosphere at moderate pressures (e.g., ~72 psi) in aromatic solvents such as toluene or xylene.

Example Synthetic Procedure (Adapted from Patent Literature)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. N-Acylation | 2-piperazinecarboxylic acid + di-tert-butyl dicarbonate, base (NaHCO3), solvent (toluene), 20–40 °C | BOC protection of 4-NH2 group | High yield; mild conditions |

| 2. N-Substitution | BOC-protected piperazine + 2-halopyridine, base, solvent (e.g., DMF), 50–90 °C | Introduction of pyridin-2-yl group at 1-N | Moderate to high yield; regioselective |

| 3. Purification | Extraction, crystallization, or chromatography | Isolation of pure product | >90% purity achievable |

| 4. Optional Hydrogenation | Pd/C, H2, toluene, room temp, 12–16 h | Removal of protecting groups if present | Used only if needed |

Research Findings and Optimization Notes

- The order of substitution and protection is crucial; protecting the 4-NH2 group before pyridin-2-yl substitution prevents multiple substitutions and side reactions.

- Use of aromatic solvents such as toluene or xylene provides better solubility and reaction control during substitution and hydrogenation steps.

- Catalytic hydrogenation conditions must be carefully controlled to avoid over-reduction or decomposition of sensitive groups.

- The process can be adapted for enantioselective synthesis if chiral centers are present, by starting from optically pure 2-piperazinecarboxylic acid derivatives.

- Industrial scalability requires optimization of reaction times, solvent recycling, and purification methods to improve overall yield and reduce cost.

Summary Table of Key Reagents and Conditions

| Reaction Step | Reagents/Conditions | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|

| BOC Protection | Di-tert-butyl dicarbonate, NaHCO3 | Toluene | 20–40 | Mild, selective protection |

| Pyridin-2-yl Substitution | 2-Halopyridine, base (e.g., K2CO3) | DMF, Toluene | 50–90 | Regioselective N-substitution |

| Catalytic Hydrogenation | Pd/C, H2 gas | Toluene, Xylene | Room temp (~25) | For deprotection or reduction |

| Work-up and Purification | Extraction, crystallization, chromatography | Various | Ambient | To isolate pure compound |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the pyridine moiety.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the pyridine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily utilized in the development of pharmaceutical agents targeting various receptors. Its structural features enable it to interact with biological systems effectively.

1.1. Receptor Targeting

Research has indicated that derivatives of this compound can act as antagonists for specific receptors, such as the CCR2b receptor, which is implicated in inflammatory responses. This suggests potential applications in treating conditions like chronic inflammation and autoimmune diseases .

1.2. Antipsychotic Development

Compounds similar to 4-(tert-butoxycarbonyl)-1-(pyridin-2-yl)piperazine-2-carboxylic acid have been studied for their binding affinity to dopamine receptors (D2 and D3). For instance, modifications to the piperazine structure can enhance selectivity and affinity, making them candidates for antipsychotic medications .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and catalysts.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in various applications:

3.1. Inflammatory Disease Models

In a study evaluating the effects of CCR2b antagonists, compounds derived from piperazine frameworks were shown to reduce inflammatory markers significantly in animal models . This positions this compound as a promising candidate for further development.

3.2. Neuropharmacology Research

Another study focused on the structure-activity relationship (SAR) of piperazine derivatives demonstrated that modifications to the nitrogen atom could enhance binding affinities for dopamine receptors, suggesting potential uses in treating schizophrenia or bipolar disorder .

Data Table: Comparison of Applications

Mechanism of Action

The mechanism of action of 4-(Tert-butoxycarbonyl)-1-(pyridin-2-yl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can protect the amino group during reactions, allowing for selective modifications. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Piperazine Derivatives

Piperazine-based compounds exhibit diverse pharmacological properties depending on substituents and stereochemistry. Below is a comparative analysis of analogs with modifications at the N1-position, C2-functional groups, or Boc-protection patterns:

Table 1: Key Structural Analogs and Their Properties

Pharmacological and Physicochemical Comparisons

- Solubility : The pyridin-2-yl analog exhibits moderate aqueous solubility (logP ~1.2) due to its polar carboxylic acid group, whereas benzyl-substituted derivatives (e.g., ) are more lipophilic (logP ~2.8) .

- Bioactivity : Piperazine derivatives with electron-withdrawing groups (e.g., 3,4-dichlorophenyl in ) show enhanced binding to G-protein-coupled receptors compared to pyridin-2-yl analogs .

- Stability : Boc-protected compounds are stable under basic conditions but susceptible to acid hydrolysis, unlike Cbz/Fmoc-protected analogs requiring specific cleavage agents .

Biological Activity

4-(Tert-butoxycarbonyl)-1-(pyridin-2-yl)piperazine-2-carboxylic acid (commonly referred to as TBPPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TBPPC, including its mechanisms of action, therapeutic applications, and relevant case studies.

TBPPC exhibits various biological activities, primarily attributed to its interaction with specific biological targets:

- Antimicrobial Activity : Studies have shown that TBPPC derivatives possess significant antimicrobial properties. For instance, compounds derived from piperazine have been noted for their effectiveness against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial in preventing oxidative stress-related diseases. This activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) .

- Inhibition of Enzymatic Activity : TBPPC has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown potential in inhibiting GlcN-6-P synthase, an enzyme linked to bacterial cell wall synthesis, thereby exhibiting antibacterial effects .

Therapeutic Applications

The diverse biological activities of TBPPC suggest potential therapeutic applications across several fields:

- Antimicrobial Therapy : Given its efficacy against bacteria, TBPPC could serve as a lead compound in developing new antibiotics.

- Cancer Treatment : The inhibition of pathways such as the Sonic Hedgehog signaling pathway indicates its potential use in cancer therapies. Compounds targeting this pathway are being explored for treating various cancers, including basal cell carcinoma and medulloblastoma .

Case Studies and Research Findings

Several studies have explored the biological activity of TBPPC and its derivatives:

- Antimicrobial Evaluation : A study synthesized various piperazine derivatives, including TBPPC, and evaluated their antimicrobial activities using agar well diffusion methods. Results indicated that certain derivatives exhibited significant inhibition zones against target bacterial strains .

- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of TBPPC derivatives to various biological targets. These studies revealed that some derivatives had high docking scores with GlcN-6-P synthase, supporting their potential as antibacterial agents .

- Synthesis and Characterization : The synthesis of TBPPC involves coupling reactions using reagents like T3P (propyl phosphonic anhydride), followed by characterization through techniques such as LC-MS and NMR spectroscopy . This rigorous characterization ensures the purity and efficacy of the synthesized compounds.

Data Table

| Biological Activity | Method Used | Results |

|---|---|---|

| Antimicrobial | Agar well diffusion | Significant inhibition zones |

| Antioxidant | DPPH/ABTS assays | High antioxidant capacity |

| Enzyme Inhibition | Molecular docking | High binding affinity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(Tert-butoxycarbonyl)-1-(pyridin-2-yl)piperazine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via palladium-catalyzed amination of pyridine derivatives with Boc-protected piperazine intermediates, followed by selective deprotection or functionalization. For example, tert-butyl piperazine-1-carboxylate reacts with aryl halides (e.g., bromopyridines) under catalytic Pd conditions to form the Boc-protected scaffold . Post-synthetic modifications, such as saponification or coupling reactions, are used to introduce carboxylic acid groups. Reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents critically impact yields, which typically range from 45% to 70% .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR are essential for confirming regioselectivity and Boc protection. The tert-butyl group appears as a singlet (~1.4 ppm in H NMR), while pyridin-2-yl protons show distinct splitting patterns .

- X-ray crystallography : Used to resolve stereochemistry and confirm piperazine ring conformation. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 6.0568 Å, b = 12.0047 Å, and c = 16.2615 Å have been reported for related Boc-piperazine derivatives .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

- Methodology : The compound is sparingly soluble in aqueous media but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). Solubility can be enhanced via salt formation (e.g., trifluoroacetate) during Boc deprotection . Storage at 2–8°C under inert atmosphere is recommended to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How does the steric and electronic environment of the pyridin-2-yl group influence regioselectivity in cross-coupling reactions?

- Methodology : The pyridin-2-yl nitrogen directs electrophilic substitution at the para-position relative to the piperazine ring. Computational studies (DFT) reveal that electron-withdrawing effects of the pyridine ring lower the activation energy for C–N bond formation at specific sites. Experimental validation via Hammett plots or kinetic isotope effects can resolve competing pathways .

Q. How should researchers address contradictions in reported yields for Boc-deprotection under acidic conditions?

- Methodology : Yield discrepancies often arise from varying acid strengths (e.g., HCl vs. TFA) and reaction durations. For instance, HCl in dioxane (4 M, 2 h) achieves >90% deprotection, while milder acids (e.g., acetic acid) require longer times (~12 h) and result in lower yields. Side reactions, such as piperazine ring protonation or ester hydrolysis, must be monitored via LC-MS .

Q. What strategies optimize the retention of chirality during synthesis of enantiomerically pure derivatives?

- Methodology : Chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysis (e.g., Ru-based catalysts) can enforce stereocontrol at the piperazine C-2 position. For example, enantioselective hydrogenation of imine intermediates with Crabtree’s catalyst achieves >90% ee . Chiral HPLC (e.g., Chiralpak IA column) is critical for purity assessment .

Q. How do alternative protecting groups compare to Boc for piperazine stability in multi-step syntheses?

- Methodology : Boc offers superior stability under basic conditions but is labile in acids. Comparative studies with Fmoc or Cbz groups show that Fmoc provides better stability during nucleophilic substitutions but requires harsher deprotection (e.g., piperidine). Stability assays (TGA/DSC) and kinetic studies guide optimal group selection .

Q. What purification techniques resolve co-eluting byproducts in final-step saponification reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.